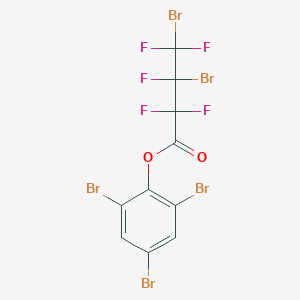

2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate

Descripción general

Descripción

2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate is a complex organic compound characterized by the presence of multiple bromine and fluorine atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate typically involves the bromination of phenyl and butyrate precursors. The reaction conditions often require the use of bromine sources, such as bromine or N-bromosuccinimide (NBS), in the presence of a catalyst or under UV light to facilitate the bromination process. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform to ensure the stability of the intermediates and the final product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, thereby improving yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield phenol derivatives, while oxidation reactions can produce carboxylic acids or ketones.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Medicinal Chemistry : Research indicates that 2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate has potential uses in medicinal chemistry due to its significant biological activity. Its halogenated structure may contribute to interactions with biological systems, making it a candidate for drug development.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. Thus, this compound could be investigated further for its potential use in developing new antimicrobial agents.

Chemical Synthesis

- Reagent in Organic Synthesis : The compound can serve as a reagent in various organic synthesis reactions due to its reactive halogen atoms. It can be utilized in the synthesis of other complex organic molecules, facilitating the development of new chemical entities.

- Flame Retardant Applications : The presence of bromine makes this compound valuable as a flame retardant. Brominated compounds are commonly used in plastics and textiles to reduce flammability, and further research could elucidate the effectiveness of this specific compound in such applications.

Environmental Research

- Impact Studies : Given the environmental concerns associated with halogenated compounds, studies on the environmental impact of this compound are crucial. Understanding its degradation pathways and potential bioaccumulation is essential for assessing safety and regulatory compliance.

Mecanismo De Acción

The mechanism of action of 2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms in the compound can form strong interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

2,4,6-Tribromophenol: A related compound with similar bromination patterns but lacking the pentafluorobutyrate group.

3,4-Dibromopentafluorobutyric Acid: Another related compound that shares the pentafluorobutyrate moiety but differs in its phenyl substitution.

Uniqueness

2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate is unique due to the combination of multiple bromine and fluorine atoms, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high reactivity and specificity.

Actividad Biológica

2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate is a halogenated organic compound noted for its complex structure and significant biological activity. With a molecular weight of approximately 648.63 g/mol, this compound features a tribromophenyl group and a dibromopentafluorobutyrate moiety, which contribute to its unique chemical properties and potential applications in various fields, including flame retardancy and medicinal chemistry.

Chemical Structure and Properties

The compound's structural formula can be summarized as follows:

- Molecular Formula : C₁₃Br₅F₅O₂

- Molecular Weight : 648.63 g/mol

The presence of multiple bromine and fluorine atoms enhances its stability and reactivity. The unique combination of these halogens allows the compound to interact with biological systems in ways that are still being explored.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains. The brominated structure is believed to disrupt bacterial cell membranes or interfere with metabolic processes.

- Anticancer Potential : Investigations into the anticancer properties of similar halogenated compounds indicate that this compound may also exhibit cytotoxic effects on cancer cell lines. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation.

- Toxicological Effects : Studies have shown that related compounds like 2,4,6-Tribromophenol can have toxic effects on aquatic organisms such as Oreochromis niloticus. Exposure to these compounds has been linked to endocrine disruption and oxidative stress responses in fish models .

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the interaction of the compound's halogen atoms with biological targets—such as enzymes or cellular receptors—could lead to significant alterations in their activity or function. This interaction may result in downstream effects that contribute to its observed biological activities.

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, a comparison with structurally similar compounds is warranted:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,4-Dibromophenyl Acetate | Contains two bromine atoms on a phenyl ring | Ester functional group; used in various applications |

| Pentabromodiphenyl Ether | Highly brominated diphenyl ether | Known for its persistent environmental impact |

| Tetrabromobisphenol A | Bisphenol derivative with four bromines | Primarily used as a flame retardant |

The uniqueness of this compound lies in its combination of multiple halogen substituents and specific ester functionalities that enhance both its chemical reactivity and biological activity.

Propiedades

IUPAC Name |

(2,4,6-tribromophenyl) 3,4-dibromo-2,2,3,4,4-pentafluorobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2Br5F5O2/c11-3-1-4(12)6(5(13)2-3)22-7(21)8(16,17)9(14,18)10(15,19)20/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFNCJHFVBQNMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OC(=O)C(C(C(F)(F)Br)(F)Br)(F)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2Br5F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561370 | |

| Record name | 2,4,6-Tribromophenyl 3,4-dibromo-2,2,3,4,4-pentafluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124311-21-3 | |

| Record name | 2,4,6-Tribromophenyl 3,4-dibromo-2,2,3,4,4-pentafluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.